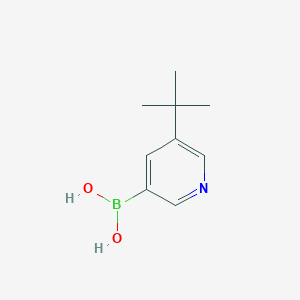
(5-(tert-Butyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(tert-Butyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a tert-butyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 5-(tert-butyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (5-(tert-Butyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, ethanol).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(tert-Butyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of (5-(tert-Butyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-Pyridinylboronic acid: Similar structure but lacks the tert-butyl group, making it less sterically hindered.
4-Pyridinylboronic acid: Similar structure but with the boronic acid group at the 4-position, affecting its reactivity and coupling efficiency.
Uniqueness: (5-(tert-Butyl)pyridin-3-yl)boronic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in cases where steric effects are desired to control the outcome of the reaction .
Eigenschaften
Molekularformel |
C9H14BNO2 |
|---|---|
Molekulargewicht |
179.03 g/mol |
IUPAC-Name |
(5-tert-butylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-9(2,3)7-4-8(10(12)13)6-11-5-7/h4-6,12-13H,1-3H3 |
InChI-Schlüssel |
GUEZOCDKHHTHSE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



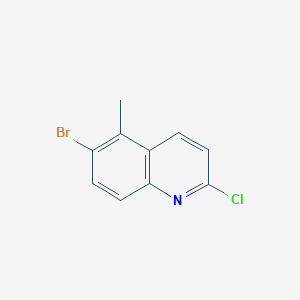
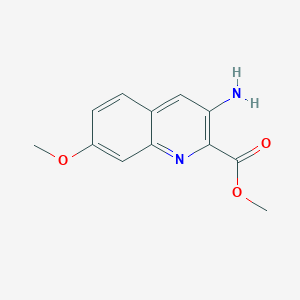
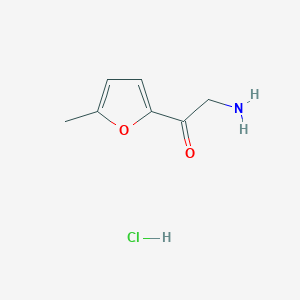

![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
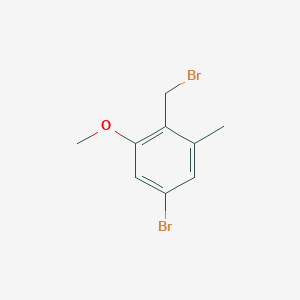

![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)


